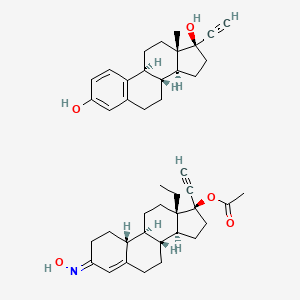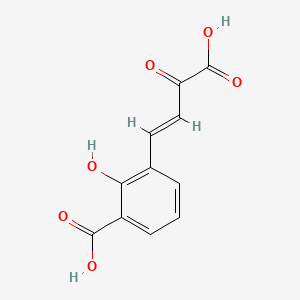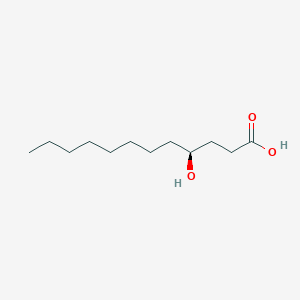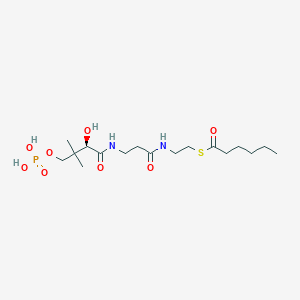
イソチャメジャスメニン B
概要
説明
Isochamaejasmenin B is a biflavonoid compound that consists of two units of 5,7-dihydroxy-4’-methoxyflavanone attached at the C-3 position (the meso-isomer). It is isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties. Isochamaejasmenin B exhibits significant antimitotic and antifungal activities .
科学的研究の応用
Isochamaejasmenin B has a wide range of scientific research applications. In chemistry, it is studied for its unique biflavonoid structure and its potential as a natural product with significant biological activities. In biology and medicine, isochamaejasmenin B is researched for its antimitotic and antifungal properties, making it a potential candidate for developing new antifungal and anticancer drugs. Additionally, it has been studied for its potential use in treating various diseases, including cancer and fungal infections .
作用機序
Target of Action
Isochamaejasmenin B is a biflavonoid that exhibits antimitotic and antifungal activity . It has been suggested that it forms stable complexes with the enzyme cystathionine β-synthase (CBS) , which is implicated in the trans-sulfuration pathway and is a target to combat different pathologies including cancers .
Mode of Action
It is known to inhibit cell division (mitosis), which is a crucial process for the growth and reproduction of cells . It also suppresses the ability of fungi to grow or reproduce, thereby exhibiting its antifungal properties .
Biochemical Pathways
Isochamaejasmenin B is involved in the trans-sulfuration pathway through its interaction with CBS . This pathway is crucial for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway by Isochamaejasmenin B could lead to the inhibition of cell division and fungal growth .
Result of Action
Isochamaejasmenin B’s antimitotic and antifungal activities result in the inhibition of cell division and fungal growth . This could potentially lead to the death of cancer cells or fungi, thereby treating conditions such as cancer or fungal infections.
Action Environment
The action of Isochamaejasmenin B can be influenced by various environmental factors. For instance, the presence of other compounds in the environment could potentially affect the binding of Isochamaejasmenin B to its target, CBS . Additionally, factors such as pH and temperature could also influence the stability and efficacy of Isochamaejasmenin B.
生化学分析
Biochemical Properties
Isochamaejasmenin B plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a potential inhibitor of cystathionine β-synthase (CBS), an enzyme involved in the trans-sulfuration pathway . Isochamaejasmenin B binds to a specific cavity in CBS, inhibiting its activity and thereby affecting the metabolism of homocysteine and the generation of hydrogen sulfide . Additionally, Isochamaejasmenin B exhibits antifungal activity by inhibiting the growth of Pyricularia oryzae .
Cellular Effects
Isochamaejasmenin B influences various cellular processes, including cell division and fungal growth. It has been shown to have potent antimitotic activity, disrupting the mitotic spindle formation and thereby inhibiting cell division . This compound also affects cell signaling pathways by inhibiting CBS, which plays a role in the metabolism of homocysteine . Furthermore, Isochamaejasmenin B has been observed to impact gene expression related to cell cycle regulation and antifungal defense mechanisms .
Molecular Mechanism
The molecular mechanism of Isochamaejasmenin B involves its binding interactions with biomolecules. Isochamaejasmenin B binds to CBS, inhibiting its enzymatic activity and disrupting the trans-sulfuration pathway . This inhibition leads to a decrease in the production of cystathionine and hydrogen sulfide, which are crucial for cellular metabolism . Additionally, Isochamaejasmenin B interferes with the formation of the mitotic spindle, preventing proper cell division and leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isochamaejasmenin B have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antimitotic and antifungal activities over extended periods . Degradation of Isochamaejasmenin B can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that Isochamaejasmenin B can lead to sustained inhibition of cell division and fungal growth .
Dosage Effects in Animal Models
The effects of Isochamaejasmenin B vary with different dosages in animal models. At low doses, Isochamaejasmenin B exhibits significant antimitotic and antifungal activities without causing adverse effects . At high doses, Isochamaejasmenin B can lead to toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of Isochamaejasmenin B is required to achieve its biochemical effects .
Metabolic Pathways
Isochamaejasmenin B is involved in the trans-sulfuration pathway, interacting with CBS to inhibit its activity . This inhibition affects the metabolism of homocysteine, leading to a decrease in the production of cystathionine and hydrogen sulfide . Isochamaejasmenin B also influences other metabolic pathways related to cell cycle regulation and antifungal defense .
Transport and Distribution
Isochamaejasmenin B is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound accumulates in the cytoplasm and nucleus, where it exerts its antimitotic and antifungal effects . Isochamaejasmenin B’s localization within cells is influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Isochamaejasmenin B is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is crucial for its activity, as it allows Isochamaejasmenin B to interact with key biomolecules involved in cell division and antifungal defense . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments .
準備方法
Isochamaejasmenin B is typically isolated from the roots of Stellera chamaejasme through a series of extraction and purification processes. The roots are first extracted with ethanol, and the extract is then subjected to bioactivity-directed fractionation. The most potent fraction is further purified using chromatographic techniques to isolate isochamaejasmenin B .
化学反応の分析
Isochamaejasmenin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Isochamaejasmenin B is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include chamaejasmenin D, chamaejasmenin A, chamaejasmenin B, neochamaejasmin A, and sikokianin A. These compounds also exhibit antimitotic and antifungal activities, but their structures and specific biological effects may vary .
特性
IUPAC Name |
(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31-,32+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-WVKQWSHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isochamaejasmenin B and where is it found?
A1: Isochamaejasmenin B is a naturally occurring compound classified as a C-3/C-3'' biflavanone. It was first isolated from the roots of the Stellera chamaejasme plant [].
Q2: Are there any computational studies exploring Isochamaejasmenin B?
A3: While there is no mention of computational studies specifically on Isochamaejasmenin B in the provided abstracts, there is research on a related compound, Sikokianin C. A molecular docking study investigated the binding of Sikokianin C, also a C-3/C-3″-biflavanone, to cystathionine β-synthase []. This suggests that computational techniques could be applied to Isochamaejasmenin B in the future to explore its potential interactions with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-S-[5-(methylsulfinyl)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244041.png)
![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)





![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)
![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(5S)-5-ethyl-5-hydroxy-14-[(4-methylpiperazin-1-yl)methyl]-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B1244058.png)




